molecular formula C9H7N3O5 B7778609 5-Nitroquinolin-1-ium nitrate

5-Nitroquinolin-1-ium nitrate

Cat. No.: B7778609
M. Wt: 237.17 g/mol
InChI Key: QMFMGULRTIPWKK-UHFFFAOYSA-O
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Description

5-Nitroquinolin-1-ium nitrate is a quinoline derivative with significant applications in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a nitro group at the fifth position of the quinoline ring and a nitrate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinolin-1-ium nitrate typically involves the nitration of quinoline derivatives. One common method is the reaction of quinoline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinolin-1-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Scientific Research Applications

5-Nitroquinolin-1-ium nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitroquinolin-1-ium nitrate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and interfere with DNA synthesis, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitro group and the nitrate counterion, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

5-nitroquinolin-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.NO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFMGULRTIPWKK-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[NH+]2)C(=C1)[N+](=O)[O-].[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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